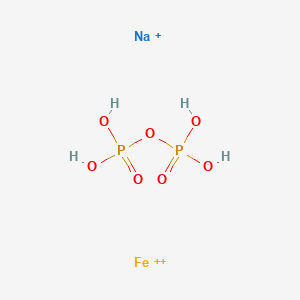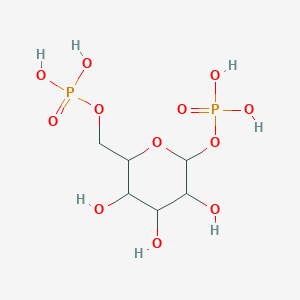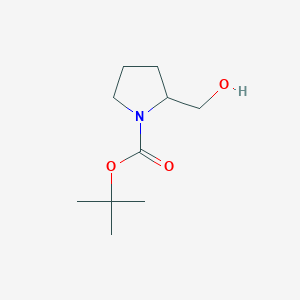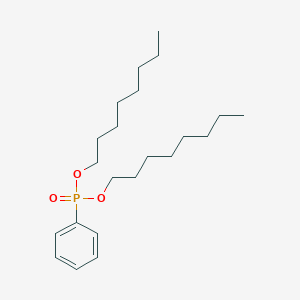
Nobelium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nobelium is a synthetic element that belongs to the actinide series in the periodic table. It was first discovered in 1957 by a team of scientists at the Nobel Institute of Physics in Stockholm, Sweden. The element was named after Alfred Nobel, the inventor of dynamite and the founder of the Nobel Prizes. Nobelium has no known natural occurrence and can only be produced through nuclear reactions. Due to its short half-life and limited availability, nobelium has limited practical applications. However, it is an important element for scientific research, particularly in the field of nuclear physics.
Mécanisme D'action
The mechanism of action of nobelium is not well understood due to its limited availability and short half-life. However, it is believed that nobelium behaves similarly to other actinide elements, such as uranium and plutonium. These elements are known to emit alpha particles, which are high-energy particles that can damage biological tissue.
Effets Biochimiques Et Physiologiques
Due to its short half-life and limited availability, there is little information on the biochemical and physiological effects of nobelium. However, it is believed that nobelium can cause damage to biological tissue due to its emission of alpha particles. Exposure to high levels of nobelium can lead to radiation sickness, which is characterized by symptoms such as nausea, vomiting, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using nobelium in lab experiments is its ability to provide valuable insights into the behavior of heavy nuclei and subatomic particles. However, the limited availability and short half-life of nobelium make it difficult to conduct experiments using this element. Additionally, the high levels of radiation emitted by nobelium can pose a risk to researchers and require special precautions to be taken.
Orientations Futures
For research on nobelium include the development of new synthesis methods that can produce larger quantities of this element, as well as the study of its properties and behavior using advanced experimental techniques. Additionally, the use of nobelium in the development of new materials and technologies, such as nuclear batteries and radiation detectors, is an area of active research.
Méthodes De Synthèse
Nobelium can be synthesized through nuclear reactions by bombarding a target material with a beam of high-energy particles. The most common method of producing nobelium is through the fusion of two lighter nuclei, such as the reaction between curium-248 and calcium-48. The resulting product is nobelium-256, which has a half-life of around 1.2 hours.
Applications De Recherche Scientifique
Nobelium is an important element for scientific research, particularly in the field of nuclear physics. It is used to study the properties of heavy nuclei and the behavior of subatomic particles. One of the main applications of nobelium is in the study of nuclear fission, which is the process of splitting a heavy nucleus into two lighter nuclei. This process is important for the production of nuclear energy and the development of nuclear weapons.
Propriétés
Numéro CAS |
10028-14-5 |
|---|---|
Nom du produit |
Nobelium |
Formule moléculaire |
No |
Poids moléculaire |
259.101 g/mol |
Nom IUPAC |
nobelium |
InChI |
InChI=1S/No |
Clé InChI |
ORQBXQOJMQIAOY-UHFFFAOYSA-N |
SMILES |
[No] |
SMILES canonique |
[No] |
Autres numéros CAS |
10028-14-5 |
Synonymes |
Nobelium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















